S-Methyl dipropylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl dipropylcarbamothioate is a chemical compound belonging to the class of carbamothioates. These compounds are characterized by the presence of a thiocarbamate functional group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to an oxygen atom and a nitrogen atom. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl dipropylcarbamothioate typically involves the reaction of secondary amines with carbon disulfide and alkyl alcohols. One common method is the Newman-Kwart Rearrangement, which is a thermal migration of O-aryl to S-aryl in arylthiocarbamates . This method is highly efficient and can be used to produce S-alkylthiocarbamates in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound often involves the reaction of an amine with phosgene and a thiol or with carbonyl sulfide followed by alkylation with an alkyl halide . These methods are preferred due to their scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
S-Methyl dipropylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
S-Methyl dipropylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study the inhibition of enzymes such as pyruvate dehydrogenase complex.
Industry: It is used as a herbicide and pesticide in agriculture.
Wirkmechanismus
The mechanism of action of S-Methyl dipropylcarbamothioate involves the inhibition of specific enzymes and metabolic pathways. For example, it inhibits the pyruvate dehydrogenase complex, which is involved in the synthesis of fatty acids and other essential biomolecules . This inhibition can lead to a decrease in the synthesis of these molecules, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
S-Methyl dipropylcarbamothioate can be compared with other similar compounds such as S-ethyl dipropylcarbamothioate and S-propyl dipropylcarbamothioate . These compounds share similar structures and functional groups but differ in their alkyl substituents. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and biological activity.
List of Similar Compounds
- S-Ethyl dipropylcarbamothioate
- S-Propyl dipropylcarbamothioate
Eigenschaften
CAS-Nummer |
55852-80-7 |
---|---|
Molekularformel |
C8H17NOS |
Molekulargewicht |
175.29 g/mol |
IUPAC-Name |
S-methyl N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-4-6-9(7-5-2)8(10)11-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
YRDXDHADVUGAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.